Effect of formate on the radiolytic degradation of nitrate in deaerated aqueous solutions

Mendeleev Communications Pub Date: DOI: 10.1070/MC2002v012n03ABEH001583

Abstract

Nitrate ions are irreversibly reduced in dilute aqueous solutions in the presence of formate under the action of an electron beam.

Recommended Literature

- [1] A novel crosslinking agent of polymethyl(ketoxime)siloxane for room temperature vulcanized silicone rubbers: synthesis, properties and thermal stability

- [2] Editorial: Vitamins and cofactors—chemistry, biochemistry and biology

- [3] Application of ANFIS model to optimise the photocatalytic degradation of chlorhexidine digluconate

- [4] Contents list

- [5] Magnesium ion dynamics in Mg(BH4)2(1−x)X2x (X = Cl or AlH4) from first-principles molecular dynamics simulations

- [6] Modular bioink for 3D printing of biocompatible hydrogels: sol–gel polymerization of hybrid peptides and polymers†

- [7] Generality of liquid precursor phases in gas diffusion-based calcium carbonate synthesis†

- [8] Formulation of a graft polymer-containing aqueous yellow ceramic ink for digital ink-jet printing

- [9] The new dimension of silver

- [10] Size-dependent selectivity of iron-based electrocatalysts for electrochemical CO2 reduction†

Journal Name:Mendeleev Communications

Research Products

-

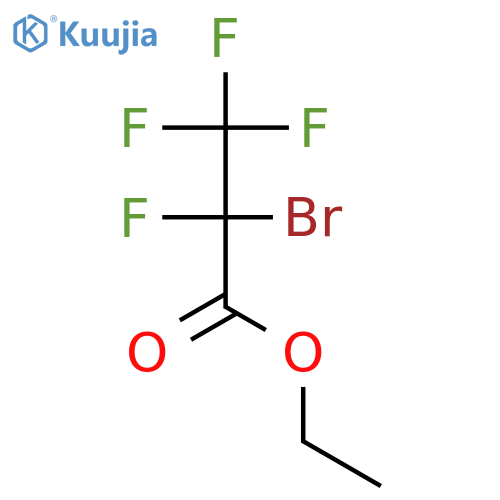

CAS no.: 17136-25-3